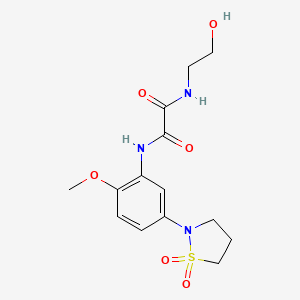

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(2-hydroxyethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-(2-hydroxyethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O6S/c1-23-12-4-3-10(17-6-2-8-24(17,21)22)9-11(12)16-14(20)13(19)15-5-7-18/h3-4,9,18H,2,5-8H2,1H3,(H,15,19)(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOPYXJJXBILJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(2-hydroxyethyl)oxalamide is a complex organic compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N3O5S2, with a molecular weight of 409.48 g/mol. The compound features an oxalic acid moiety linked to two distinct amide groups: one connected to a 2-methoxyphenyl group and the other linked to an isopentyloxy group. The presence of the isothiazolidinone ring structure is significant for its biological activity.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, several proposed mechanisms include:

- Enzyme Interaction : It is suggested that this compound may interact with enzymes such as cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibition of CDK2 could lead to cell cycle arrest and reduced cell proliferation.

- Membrane Disruption : Preliminary studies indicate that the compound may disrupt the cell membrane function of target organisms, contributing to its antifungal and antibacterial properties.

Antimicrobial Activity

The compound has shown promising results in preliminary antimicrobial assays:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Candida albicans | Moderate activity |

These results suggest that this compound may be effective against certain bacterial and fungal strains.

Anticancer Activity

In vitro studies have indicated potential anticancer properties:

- Cell Lines Tested : Various cancer cell lines were evaluated for sensitivity to the compound.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast cancer) | 15 | Cell proliferation inhibited |

| HeLa (Cervical cancer) | 10 | Induced apoptosis |

These findings highlight the potential use of this compound in cancer therapeutics .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Study on Isothiazolidinone Derivatives : Research indicated that derivatives containing isothiazolidinone rings exhibited significant antimicrobial properties due to their ability to disrupt cellular processes.

- Cyclin-dependent Kinase Inhibition : A study demonstrated that similar compounds could inhibit CDK activity, leading to reduced tumor growth in xenograft models .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the methoxyphenyl group can enhance biological activity, suggesting avenues for further development.

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Several oxalamide derivatives in and target the CD4-binding site of HIV, demonstrating the role of substituents in modulating activity. Key comparisons include:

Key Observations :

Oxalamides as Flavoring Agents and Enzyme Inhibitors

, and 14 highlight oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) and S5456, which are umami flavor enhancers or cytochrome P450 inhibitors.

Key Observations :

Key Observations :

- Adamantyl substituents in compound 6 enhance hydrophobicity, a feature absent in the target compound, which may limit its enzyme inhibition efficacy .

Q & A

Q. What are the standard synthetic protocols for preparing N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-N2-(2-hydroxyethyl)oxalamide, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis typically involves multi-step reactions, including:

- Step 1 : Chloroacetylation of aromatic/heterocyclic amines under cold conditions using chloroacetyl chloride in chloroform, monitored by TLC .

- Step 2 : Condensation with a thiazolidinedione derivative (e.g., 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione) in DMF with potassium carbonate as a base .

Q. Optimization Strategies :

- Adjust stoichiometric ratios (e.g., 1.5 mol equivalents of chloroacetyl chloride to amine) to minimize side products.

- Use polar aprotic solvents (DMF) to enhance nucleophilic substitution efficiency.

- Monitor reaction progress via TLC and purify via recrystallization (ethanol/water mixtures) to improve yields (reported up to 86% for analogous compounds) .

Q. How are structural integrity and purity confirmed for this compound using spectroscopic methods?

Answer: Key characterization techniques include:

- IR Spectroscopy : Detect functional groups (e.g., C=O at ~1667 cm⁻¹, N-H at ~3468 cm⁻¹) .

- NMR :

- ¹H NMR : Methoxy (-OCH₃) protons resonate at δ 3.8 ppm; aromatic protons appear as multiplet (δ 6.9–7.5 ppm) .

- ¹³C NMR : Carbonyl carbons (oxalamide) at ~165–170 ppm .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+1]⁺ at m/z 430.2 for related derivatives) .

Q. Table 1: Representative Spectral Data for Analogous Compounds

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

|---|---|---|---|

| Oxalamide (C=O) | 1667 | - | 168.5 |

| Methoxy (-OCH₃) | - | 3.8 (s, 3H) | 56.2 |

| Aromatic protons | - | 6.9–7.5 (m) | 115–135 |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the hypoglycemic activity of this compound?

Answer: Methodology :

- Synthesize derivatives with modified substituents (e.g., nitro, methoxy, or halogen groups on the phenyl ring) and compare their bioactivity .

- In Vivo Testing : Administer derivatives to Wistar albino mice (e.g., 50–100 mg/kg doses) and monitor blood glucose levels over 24 hours .

- Key Metrics : EC₅₀ values, toxicity profiles (LD₅₀), and selectivity indices. For example, derivatives with electron-withdrawing groups (e.g., -NO₂) often show enhanced activity due to improved target binding .

Q. How should researchers address contradictions in spectral data between computational predictions and experimental results?

Answer: Analytical Workflow :

Re-validate Experimental Data : Ensure proper calibration of instruments (e.g., NMR shimming, IR baseline correction) .

Computational Refinement : Use density functional theory (DFT) to optimize molecular geometry and simulate spectra (e.g., Gaussian 16 software) .

Cross-Referencing : Compare with structurally analogous compounds (e.g., thiophene/isoxazole derivatives) to identify shifts caused by electronic effects .

Example : Discrepancies in %C/%H elemental analysis (e.g., calculated 53.1% C vs. observed 54.21%) may arise from residual solvents; use combustion analysis for validation .

Q. What strategies are effective in integrating heterocyclic systems (e.g., isothiazolidin-2-yl) into oxalamide derivatives without compromising stability?

Answer:

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during synthesis .

- Coupling Agents : Employ HATU or EDCI for amide bond formation to enhance efficiency .

- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC. Thiazolidinedione derivatives are prone to hydrolysis; adjust pH to 6–7 for aqueous formulations .

Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., PPAR-γ)?

Answer: Protocol :

Molecular Docking : Use AutoDock Vina to simulate interactions with PPAR-γ (PDB ID: 2PRG). Focus on hydrogen bonding with Ser289 and hydrophobic contacts with Phe282 .

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from enzyme assays .

Q. Table 2: Key Interactions for PPAR-γ Binding

| Residue | Interaction Type | Energy Contribution (kcal/mol) |

|---|---|---|

| Ser289 | H-bond | -2.8 |

| Phe282 | π-π Stacking | -1.5 |

| Leu330 | Van der Waals | -1.2 |

Q. What methodologies are recommended for resolving overlapping signals in complex NMR spectra of multi-substituted oxalamides?

Answer:

- Advanced NMR Techniques :

- COSY/HSQC : Resolve coupled protons (e.g., aromatic vs. oxalamide protons) .

- Variable Temperature NMR : Reduce signal broadening caused by conformational exchange .

- Isotopic Labeling : Synthesize ¹³C-labeled derivatives to simplify carbon assignments .

Case Study : For N1,N2-bis(azetidinyl)oxalamides, HSQC confirmed connectivity between β-lactam carbons (δ 170 ppm) and adjacent NH protons .

Q. How can in vitro toxicity studies be designed to prioritize derivatives for preclinical development?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.